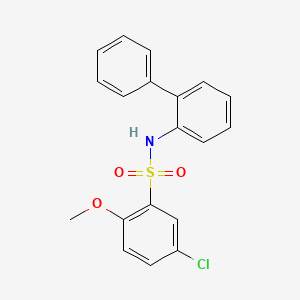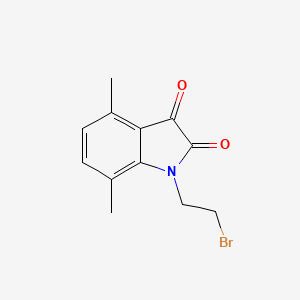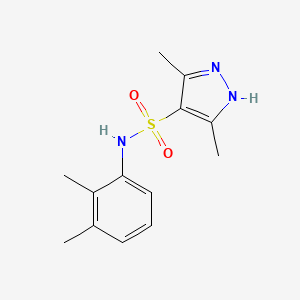
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation.
Mécanisme D'action
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide blocks the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including chemical irritants, heat, and cold. By blocking the TRPA1 channel, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have minimal toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of the TRPA1 ion channel, which allows for specific targeting of this channel in various physiological and pathological processes. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has also been shown to have minimal toxicity and is well-tolerated in animal models. However, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.
Orientations Futures
There are several future directions for research on 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective TRPA1 channel blockers based on the structure of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer. Additionally, the development of new delivery methods for 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide may allow for more targeted and effective treatment of these conditions.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 3,4-difluoropyridine with chloroacetyl chloride to form 6-chloro-3,4-difluoropyridine-2-carbonyl chloride. This intermediate is then reacted with 3-aminopyridine to form 6-chloro-3,4-difluoropyridine-2-carboxamide, which is subsequently treated with thionyl chloride and then with 3-aminophenol to form 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been used to study the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer.
Propriétés
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-8-2-3-9(14)10(15)5-8/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKVFUOXJNZVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)


